molecular formula C3H7NS B3061286 2-(Methylideneamino)ethane-1-thiol CAS No. 851189-30-5

2-(Methylideneamino)ethane-1-thiol

Cat. No. B3061286
CAS RN: 851189-30-5
M. Wt: 89.16 g/mol
InChI Key: ZHZVSGGPJSSQEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(Methylideneamino)ethane-1-thiol”, there are related compounds that have been synthesized using various methods. For instance, a powerful strategy using 2-((2-chloroethyl) amino) ethane-1-thiol (CAET) as a bifunctional handle was developed to generate chemically stable ubiquitin chains without racemization and homodimerization .


Molecular Structure Analysis

The molecular structure of “2-(Methylideneamino)ethane-1-thiol” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

Thiols, which “2-(Methylideneamino)ethane-1-thiol” is a type of, are known to undergo various reactions. For example, they can be prepared by the reaction of sodium hydrosulfide with unhindered alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylideneamino)ethane-1-thiol” are not explicitly provided in the sources I found .

Mechanism of Action

The mechanism of action of “2-(Methylideneamino)ethane-1-thiol” is not explicitly provided in the sources I found .

Safety and Hazards

The safety and hazards of “2-(Methylideneamino)ethane-1-thiol” are not explicitly provided in the sources I found .

Future Directions

The future directions of “2-(Methylideneamino)ethane-1-thiol” are not explicitly provided in the sources I found .

properties

IUPAC Name

2-(methylideneamino)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS/c1-4-2-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZVSGGPJSSQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578843
Record name 2-(Methylideneamino)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylideneamino)ethane-1-thiol

CAS RN

851189-30-5
Record name 2-(Methylideneamino)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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